



Application Note: Quantification of Disopyramide in Human Serum using Gas Chromatography

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Compound of Interest		
Compound Name:	Disopyramide	
Cat. No.:	B563526	Get Quote

Abstract

This application note presents a robust and reliable method for the quantitative analysis of the antiarrhythmic drug **Disopyramide** in human serum using gas chromatography (GC). The described protocol employs a liquid-liquid extraction for sample preparation and utilizes p-Chloro**disopyramide** as an internal standard to ensure accuracy and precision. The method is linear over the therapeutic range of **Disopyramide** concentrations and demonstrates excellent recovery and reproducibility. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Introduction

Disopyramide is a Class IA antiarrhythmic agent used in the treatment of ventricular arrhythmias. Therapeutic drug monitoring of **Disopyramide** is crucial due to its narrow therapeutic index and the potential for adverse effects at elevated concentrations. Gas chromatography offers a specific and sensitive technique for the quantification of **Disopyramide** in biological matrices such as serum. This document provides a detailed protocol for the determination of **Disopyramide** in serum by GC with nitrogen-selective detection.

Experimental



Materials and Reagents

- **Disopyramide** (certified reference standard)
- p-Chlorodisopyramide (internal standard)
- Human Serum (drug-free)
- n-Heptane (HPLC grade)
- Isobutanol (HPLC grade)
- Sulfuric Acid (1 mol/L)
- Sodium Hydroxide (5 mol/L)
- Diethyl Ether (anhydrous)
- Ethanol (anhydrous)
- · Deionized Water

Instrumentation

- Gas Chromatograph (GC) equipped with a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS).
- GC Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% Phenyl Polysiloxane (or equivalent).
- Centrifuge
- Vortex Mixer
- Evaporator (e.g., nitrogen evaporator)

Sample Preparation

Methodological & Application





A liquid-liquid extraction procedure is employed to isolate **Disopyramide** and the internal standard from the serum matrix.[1][2][3]

- Sample Aliquoting: To a 15 mL centrifuge tube, add 1.0 mL of human serum (blank, standard, or unknown sample).
- Internal Standard Spiking: Add 100 μL of the p-Chlorodisopyramide internal standard working solution (10 μg/mL in ethanol) to each tube.
- Alkalinization: Add 0.5 mL of 5 mol/L Sodium Hydroxide and vortex for 30 seconds.
- First Extraction: Add 5 mL of n-heptane/isobutanol (96:4 v/v), vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.[1][2][3]
- Acidic Back-Extraction: Transfer the upper organic layer to a clean centrifuge tube. Add 3 mL of 1 mol/L Sulfuric Acid, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.[1][2]
 [3]
- Second Extraction: Discard the upper organic layer. To the remaining acidic aqueous layer, add 0.5 mL of 5 mol/L Sodium Hydroxide to make it basic. Add 5 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.[1][2][3]
- Evaporation: Transfer the upper ether layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of ethanol and vortex for 30 seconds. The sample is now ready for GC analysis.

GC Method Parameters



Parameter	Value
Column	30 m x 0.25 mm ID, 0.25 μm, 5% Phenyl Polysiloxane
Injector Temperature	280°C
Detector Temperature	300°C (NPD)
Carrier Gas	Helium, 1.2 mL/min (Constant Flow)
Oven Program	
- Initial Temperature	180°C, hold for 1 min
- Ramp Rate	15°C/min
- Final Temperature	280°C, hold for 5 min
Injection Volume	1 μL (Splitless)
NPD Bead Voltage	As per manufacturer's recommendation

Results and Discussion Linearity

The method demonstrated excellent linearity over a concentration range of 1 to 5 mg/L in serum.[1][2][3] The calibration curve was constructed by plotting the peak area ratio of **Disopyramide** to the internal standard against the concentration of **Disopyramide**. The correlation coefficient (r²) was consistently greater than 0.99.[1][2][3]

Precision and Accuracy

The precision of the method was evaluated by analyzing replicate serum samples at different concentrations. The within-run and between-run precision were found to be within acceptable limits, as indicated by the low relative standard deviation (RSD) values.[1][2][3]

Method Validation Data

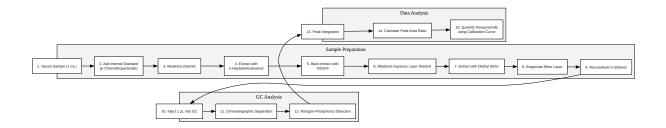
The following table summarizes the quantitative data obtained from the method validation studies.



Parameter	Result
Linearity Range	1 - 5 mg/L
Correlation Coefficient (r²)	> 0.99[1][2][3]
Within-Run Precision (RSD)	4% at 5 mg/L, 6% at 3 mg/L[1][2][3]
Between-Run Precision (RSD)	7% at 3 mg/L[1][2][3]
Limit of Detection (LOD)	0.1 mg/L (Estimated)
Limit of Quantification (LOQ)	0.5 mg/L (Estimated)
Mean Recovery	> 90% (Estimated)

Estimated values are based on typical performance and may vary between laboratories.

Experimental Workflow Diagram





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References

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